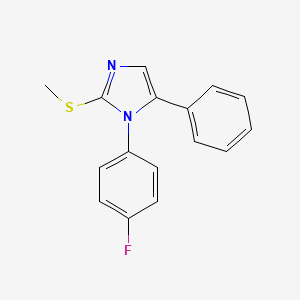

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with fluorophenyl, methylsulfanyl, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline, thiourea, and benzaldehyde under acidic conditions can yield the desired imidazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antitumor activity against various human cancer cell lines, making it a candidate for further development in oncology.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival. For instance, it has been reported to inhibit p38alpha kinase with an IC50 value of 6 nM, indicating potent activity against this target .

- Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of cancer cell lines. The results indicated that it exhibited a mean growth inhibition (GI50) value of 15.72 μM, demonstrating its potential as a lead compound for cancer treatment .

Antimicrobial Properties

In addition to its anticancer properties, 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole has shown promising antimicrobial activity.

- Activity Against Pathogens : Preliminary tests indicate that this compound can inhibit the growth of various bacterial strains. For example, related compounds have shown minimal inhibitory concentrations (MICs) lower than 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis.

- Comparative Analysis : The antimicrobial activity can be compared with standard antibiotics to assess its effectiveness:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | <0.016 | Mycobacterium tuberculosis |

| Penicillin | 30 | Staphylococcus aureus |

| Ciprofloxacin | 0.125 | Escherichia coli |

Drug Development Potential

The unique structure of this compound positions it as a valuable scaffold for drug design.

- Drug-Like Properties : Evaluations using tools like SwissADME have shown that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability profiles, which are essential for oral bioavailability .

- Synthetic Modifications : Researchers are exploring various synthetic modifications to enhance its biological activity and selectivity against specific targets in cancer therapy and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methylsulfanyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparación Con Compuestos Similares

- 1-(4-Methylsulfonyl)phenyl-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole

- 4-Fluorophenyl 4-methoxyphenyl sulfone

- (4-Fluorophenyl)[4-(methylsulfanyl)phenyl]methanone

Comparison: 1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the presence of both fluorophenyl and methylsulfanyl groups can enhance its lipophilicity and membrane permeability, potentially leading to better bioavailability in medicinal applications.

Actividad Biológica

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN3S. The presence of the fluorine atom and the methylsulfanyl group contributes to its unique properties, influencing its interaction with biological targets.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that related imidazole derivatives showed IC50 values ranging from 4.2 μM to 49.85 μM against different cancer cell lines, indicating potent growth inhibitory effects .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to exhibit anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural features of imidazoles allow them to interact with key molecular targets in inflammation .

GABA-A Receptor Modulation

Recent studies have explored the potential of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor plays a crucial role in neurotransmission and is a target for anxiolytic drugs. The compound's structural similarity to known GABA-A receptor modulators suggests it may enhance the receptor's activity, providing a basis for further exploration in neuropharmacology .

The mechanisms underlying the biological activity of this compound involve several pathways:

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Inflammatory Pathway Inhibition : By modulating signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

- Study on Antitumor Activity : A series of experiments demonstrated that various imidazole derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values below 20 μM .

- Neuropharmacological Evaluation : In a study assessing GABA-A receptor modulation, compounds similar to this imidazole derivative were shown to enhance GABAergic transmission in vitro, suggesting potential applications in treating anxiety disorders .

Data Summary Table

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-methylsulfanyl-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYCGOVTRQSMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.